VU0453595

M1 PAM Tolerability Nonhuman Primates

VU0453595 delivers unmatched M1 mAChR selectivity for preclinical cognition research. This systemically active PAM reverses PCP-induced cognitive and social interaction deficits (1–10 mg/kg i.p.) without the dose-limiting cholinergic side effects of donepezil or xanomeline. It uniquely normalizes REM sleep deficits in aged models without disrupting overall sleep/wake architecture, and cleanly enhances high-frequency gamma power (EEG) without confounding arousal alterations—the definitive tool for dissecting M1-specific roles in executive function, synaptic plasticity, and sleep circuitry, validated across rodent and nonhuman primate models.

Molecular Formula C18H15FN4O
Molecular Weight 322.3 g/mol
Cat. No. B611752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0453595
SynonymsVU0453595, VU-0453595, VU 0453595
Molecular FormulaC18H15FN4O
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F
InChIInChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3
InChIKeyLIZQOZALTSDKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0453595 Procurement Guide: A Selective, Systemically Active M1 Positive Allosteric Modulator (PAM) for Neuroscience Research


VU0453595 (CAS 1432436-13-9) is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) [1]. It is a key research tool for investigating the role of M1 receptor potentiation in cognitive function, synaptic plasticity, and sleep/wake architecture in preclinical models [2]. As a PAM, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without directly activating the receptor itself [3]. Its chemical structure is defined as 6-(2-fluoro-4-(1-methyl-H-pyrazol-4-yl)benzyl)-6,7-dihydro-5H-pyrrolo(3,4-b)pyridin-5-one [4].

Why VU0453595 Cannot Be Substituted by Other M1 PAMs or Cholinergic Agents


Procurement decisions for M1 PAMs must be guided by functional selectivity and in vivo tolerability profiles, not just in vitro potency. The M1 positive allosteric modulator (PAM) chemical space exhibits significant 'molecular pharmacology switching,' where subtle structural changes can dramatically alter the compound's effects on receptor signaling pathways, CNS penetration, and side effect liability [1]. Furthermore, non-selective cholinergic agents like acetylcholinesterase inhibitors (e.g., donepezil) or orthosteric agonists (e.g., xanomeline) produce distinct and often dose-limiting adverse effect profiles compared to selective M1 PAMs like VU0453595 [2]. The following quantitative evidence demonstrates VU0453595's specific differentiation from these comparators, validating its selection for studies requiring selective M1 potentiation with a defined in vivo profile.

Quantitative Evidence for Differentiating VU0453595 from Comparators


Superior Tolerability: VU0453595 Avoids Sleep Disruption and Dose-Limiting Side Effects vs. Donepezil and Xanomeline in Primates

In nonhuman primates (NHPs), VU0453595 enhanced arousal (high-frequency gamma power) within a dose range that did not induce cholinergic-mediated adverse effects, a key differentiator from non-selective cholinergic agents [1]. In direct contrast, both the acetylcholinesterase inhibitor donepezil and the M1/M4-preferring agonist xanomeline increased time awake and engendered dose-limiting adverse effects in NHPs, limiting their utility as research tools for selective M1 modulation [1].

M1 PAM Tolerability Nonhuman Primates Sleep/Wake Architecture

Preservation of Sleep/Wake Architecture: VU0453595 Does Not Disrupt Sleep Stages vs. Donepezil, Xanomeline, and BQCA

VU0453595 is differentiated from other M1 PAMs and cholinergic agents by its unique lack of effect on sleep/wake stage duration in rodents [1]. In a direct comparative study, 10 mg/kg BQCA decreased NREM sleep at ZT 4 and 6, and 30 mg/kg BQCA both decreased NREM at ZT 4-6 and increased it at ZT 13-14 and 22 [2]. In contrast, VU0453595 did not alter the duration of time across any sleep/wake stage, while also avoiding the wake-promoting effects of donepezil and xanomeline [1].

M1 PAM Sleep Architecture EEG Side Effect Profile

In Vivo Reversal of Schizophrenia-Related Deficits: VU0453595 Restores Cognitive Function in a PCP Mouse Model

VU0453595 demonstrates functional efficacy in a disease-relevant model, which is a critical benchmark for selecting a research tool. In a mouse model of schizophrenia induced by repeated phencyclidine (PCP) administration, VU0453595 (1-10 mg/kg; i.p.) fully restored impaired long-term depression (LTD) in the prefrontal cortex, as well as deficits in cognitive function and social interaction [1]. This reversal of core behavioral deficits associated with the model validates its utility for probing the link between M1 potentiation and symptom amelioration [1].

M1 PAM Schizophrenia Cognitive Deficits In Vivo Efficacy

Procognitive Effect in Nonhuman Primates: Enhanced Cognitive Flexibility without Attentional Impairment

In a head-to-head comparison in nonhuman primates, the procognitive effects of VU0453595 were found to be mechanistically distinct from those of the AChEI donepezil [1]. VU0453595 enhanced flexible learning performance by improving extradimensional set shifting and reducing response perseveration, without affecting attentional performance during visual search [1]. In contrast, donepezil improved attention during visual search at doses that did not alter cognitive flexibility and that already triggered gastrointestinal cholinergic side effects [1].

M1 PAM Cognitive Flexibility Nonhuman Primates Attention

Normalization of Age-Related Sleep Deficits: Selective Restoration of REM Sleep in Aged Mice

VU0453595 demonstrates a unique ability to normalize age-related sleep architecture deficits, a feature not broadly shared by other cholinergic agents. In aged (19-21 month-old) mice, VU0453595 attenuated age-related decreases in REM sleep duration, bringing it closer to levels seen in young animals [1]. This effect was observed without the disruption of sleep/wake architecture seen with other compounds [1].

M1 PAM Aging Sleep Architecture REM Sleep

Optimal Research Applications for VU0453595 Based on Evidence of Differentiation


Investigating the Role of M1 Receptors in Cognitive Flexibility Without Attentional Confounds

VU0453595 is the preferred tool for studies aiming to dissect the specific role of M1 mAChR potentiation in cognitive flexibility and executive function. Its demonstrated ability to enhance set-shifting and reduce perseveration in nonhuman primates, without affecting basic attentional processes or causing peripheral side effects, makes it uniquely suited for this purpose compared to donepezil [1]. This allows for cleaner interpretation of behavioral outcomes in tasks assessing cognitive control.

Studies of Synaptic Plasticity and Behavioral Deficits in Preclinical Schizophrenia Models

For researchers using the PCP-induced model of schizophrenia, VU0453595 is a validated tool for reversing core disease-relevant deficits. Its proven ability to fully restore impaired prefrontal cortical LTD, cognitive function, and social interaction at well-defined doses (1-10 mg/kg i.p.) provides a reliable and reproducible experimental paradigm [1]. This makes it an essential compound for pharmacological validation and mechanistic studies in this model.

Research on Age-Related Sleep Disturbances and Cholinergic Modulation of Sleep Architecture

VU0453595 is an ideal candidate for investigating the link between selective M1 receptor modulation and age-related sleep changes. Its unique profile of normalizing REM sleep deficits in aged mice without disrupting overall sleep/wake architecture, in stark contrast to BQCA, donepezil, and xanomeline, allows for the isolation of M1-mediated effects on sleep quality and circadian rhythms [1][2]. This is critical for translational research focused on sleep in aging and Alzheimer's disease.

Electrophysiological Studies of M1-Mediated Arousal and Network Activity

For studies employing EEG in rodents or nonhuman primates, VU0453595 provides a clean pharmacological tool for increasing high-frequency gamma power, a correlate of arousal and cognition, without the confounding alterations to sleep/wake stages seen with other cholinergic agents [1]. This selectivity allows for a more precise interrogation of M1 receptor contributions to cortical network dynamics and arousal states.

Technical Documentation Hub

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